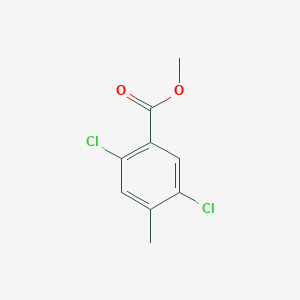

Methyl 2,5-dichloro-4-methylbenzoate

Description

Properties

IUPAC Name |

methyl 2,5-dichloro-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGKDOSRCSEFNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801226435 | |

| Record name | Benzoic acid, 2,5-dichloro-4-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801226435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203573-10-8 | |

| Record name | Benzoic acid, 2,5-dichloro-4-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203573-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,5-dichloro-4-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801226435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Dihalogenated Benzoate Ester Chemistry

Dihalogenated benzoate (B1203000) esters are a class of organic compounds characterized by a benzene (B151609) ring substituted with two halogen atoms and a benzoate ester functional group. These structures serve as versatile building blocks in organic synthesis, primarily due to the reactivity imparted by the halogen and ester groups. The halogens can be manipulated through various cross-coupling and dehalogenation reactions, while the ester can be hydrolyzed or transformed into other functional groups.

A closely related compound, methyl 2,5-dichlorobenzoate (B1240473), provides significant context for the utility of this chemical class. It is recognized for its role as a plant growth regulator and a fungicide, particularly in applications for grafting grapevines. herts.ac.ukresearchgate.net This compound functions to induce callus formation, which helps protect the graft site and promotes the successful fusion of tissues. herts.ac.ukgoogleapis.com The biological activity of such compounds underscores the importance of the dihalogenated aromatic core in the design of new agrochemicals. The specific positioning of the chloro-substituents on the aromatic ring is often crucial for the molecule's efficacy, influencing its interaction with biological targets.

The study of dihalogenated benzoate esters, therefore, is not just an academic exercise but is directly linked to practical applications in agriculture and materials science. Researchers in these fields frequently synthesize and test new variations of these esters to discover compounds with enhanced or novel properties.

Significance As a Research Target in Contemporary Chemical Science

Direct Synthetic Approaches

The synthesis of this compound can be effectively achieved through two principal direct methods: the regioselective chlorination of a methyl 4-methylbenzoate precursor or the esterification of 2,5-dichloro-4-methylbenzoic acid.

Regioselective Chlorination of Methyl 4-Methylbenzoate Precursors

This approach involves the direct chlorination of the aromatic ring of methyl 4-methylbenzoate. The key to this synthesis is controlling the regioselectivity to achieve the desired 2,5-dichloro substitution pattern.

Electrophilic aromatic halogenation typically requires a catalyst to activate the halogen, making it a sufficiently strong electrophile to react with the aromatic ring. libretexts.orgwikipedia.org For the chlorination of benzene (B151609) derivatives like methyl 4-methylbenzoate, Lewis acids are the most common catalysts. wikipedia.orgmasterorganicchemistry.com

Standard catalyst systems include:

Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃): These are traditional and effective Lewis acid catalysts for chlorination. wikipedia.orglibretexts.org They function by polarizing the Cl-Cl bond, creating a highly electrophilic chlorine species that can be attacked by the benzene ring. libretexts.orgmasterorganicchemistry.com The reaction is typically carried out at room temperature. libretexts.org

Iron filings: Iron is often used as a precursor to the catalyst, as it reacts with chlorine to form iron(III) chloride in situ. libretexts.org

The reaction mechanism involves the formation of a highly electrophilic complex, which is then attacked by the electron-rich benzene ring. wikipedia.org This leads to the formation of a carbocation intermediate, known as an arenium ion, which then loses a proton to restore aromaticity and yield the chlorinated product. libretexts.org

Table 1: Catalyst Systems for Aromatic Chlorination

| Catalyst | Role | Typical Conditions |

|---|---|---|

| FeCl₃ / AlCl₃ | Lewis Acid | Room temperature, in the absence of UV light libretexts.org |

| Iron (Fe) | In situ catalyst precursor | Reacts with Cl₂ to form FeCl₃ libretexts.org |

| Zinc Chloride (ZnCl₂) | Lewis Acid | Alternative to iron or aluminum halides wikipedia.org |

It is crucial to conduct these reactions in the absence of UV light, as its presence would promote a free-radical substitution on the methyl group side-chain instead of the desired electrophilic substitution on the aromatic ring. docbrown.info

The regiochemical outcome of the chlorination is dictated by the directing effects of the substituents already present on the benzene ring: the methyl (-CH₃) group and the methyl ester (-COOCH₃) group.

Methyl Group (-CH₃): The methyl group is an activating, ortho-, para-directing group. libretexts.orglibretexts.org It donates electron density to the ring through an inductive effect and hyperconjugation, stabilizing the carbocation intermediates formed during ortho and para attack. libretexts.orglibretexts.org

Methyl Ester (-COOCH₃) Group: The ester group is a deactivating, meta-directing group. The carbonyl group is electron-withdrawing, pulling electron density from the ring and making it less reactive towards electrophiles. This deactivation is more pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. libretexts.org

In the case of methyl 4-methylbenzoate, the two substituents are para to each other. The activating, ortho-directing effect of the methyl group (at C-4) directs incoming electrophiles to positions C-3 and C-5. The deactivating, meta-directing effect of the ester group (at C-1) also directs incoming electrophiles to positions C-3 and C-5. Therefore, the initial chlorination is expected to occur at either the C-3 or C-5 position.

For the second chlorination, the existing chlorine atom, being an ortho-, para-director (though deactivating), along with the methyl and ester groups, will influence the position of the second chlorine atom. To achieve the 2,5-dichloro substitution pattern, the reaction conditions must be carefully controlled to favor this specific isomer over other possibilities.

Esterification of 2,5-Dichloro-4-methylbenzoic Acid

An alternative and often more controlled route to this compound is the esterification of 2,5-dichloro-4-methylbenzoic acid with methanol (B129727).

The classic method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst. numberanalytics.com

Key aspects of optimized protocols include:

Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are traditionally used. numberanalytics.com

Reaction Conditions: The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product. numberanalytics.com

Alternative Reagents: For substrates that are sensitive or where milder conditions are required, other reagents can be used, such as N,N'-dicyclohexylcarbodiimide (DCC) in the Steglich esterification. numberanalytics.com

Recent research has focused on developing more efficient and reusable catalysts for esterification.

Table 2: Modern Catalysts for Aromatic Ester Synthesis

| Catalyst System | Description | Advantage | Source |

|---|---|---|---|

| Supported Iron Oxide Nanoparticles | FeNP@SBA-15 used under solvent-free conditions. | High efficiency, recoverable and reusable for up to 10 runs. | nih.gov |

| Zr/Ti Solid Acid Catalyst | Zirconium metal fixed with titanium, used for direct condensation. | Active without other auxiliary Bronsted acids. | mdpi.com |

| Dowex H⁺/NaI | Cation-exchange resin, effective under mild conditions. | High yield, energy-efficient, reusable resin. | nih.gov |

| Graphene Oxide | Used as a heterogeneous acid catalyst. | Efficient, reusable, compatible with a wide range of substrates. | organic-chemistry.org |

These modern catalysts often offer advantages in terms of reusability, milder reaction conditions, and reduced environmental impact. nih.govmdpi.com

Green chemistry principles are increasingly important in designing synthetic pathways. For the esterification of 2,5-dichloro-4-methylbenzoic acid, several green approaches can be considered.

Catalyst Choice: The use of heterogeneous, reusable solid acid catalysts like supported iron oxide nanoparticles or zirconium-based catalysts aligns with green principles by simplifying product purification and minimizing catalyst waste. nih.govmdpi.comscispace.com These catalysts can be easily filtered off and reused without significant loss of activity. nih.govscispace.com

Solvent-Free Conditions: Performing reactions without a solvent, or in the alcohol reactant itself, reduces the use of volatile organic compounds (VOCs). nih.govscispace.com Supported iron oxide nanoparticles have been shown to be effective for esterification under solvent-free conditions. nih.gov

Energy Efficiency: Methods that proceed at lower temperatures or for shorter reaction times are more energy-efficient. The Dowex H⁺/NaI system, for instance, can effectively promote esterification at room temperature for many substrates. nih.gov

Atom Economy: Direct esterification is an inherently atom-economical reaction, with water being the only byproduct. This is preferable to methods that use activating agents, which generate stoichiometric amounts of waste. nih.gov The direct hydrogenation of methyl benzoate (B1203000) to produce benzaldehyde (B42025) is another example of a process that aligns with green chemistry and atomic economy principles. rsc.org

By incorporating these green chemistry considerations, the synthesis of this compound can be made more sustainable and environmentally friendly.

Alternative Synthetic Routes and Transformations Leading to this compound

Beyond direct synthesis, this compound can be prepared through the modification of related dichlorobenzoate structures and potentially via electrochemical pathways. These alternative routes offer flexibility in starting materials and reaction conditions.

Modification of Related Dichlorobenzoate Structures

A primary strategy for synthesizing this compound involves the creation of the core 2,5-dichloro-4-methylbenzoic acid structure, followed by esterification. The synthesis of this crucial carboxylic acid intermediate can be approached in several ways.

One potential pathway begins with the chlorination of p-toluic acid. The direct chlorination of p-toluic acid or its derivatives, such as the acid chloride, can lead to a mixture of chlorinated isomers. For instance, the chlorination of 4-methylbenzoic acid chloride in the presence of a Lewis acid catalyst like ferric(III) chloride has been shown to yield a mixture of products, including 3-chloro-4-methyl benzoic acid chloride and dichloro-4-methyl benzoic acid chloride. wikipedia.org While achieving the precise 2,5-dichloro isomer can be challenging due to the directing effects of the methyl and carboxyl groups, careful control of reaction conditions can influence the isomeric ratio.

A more controlled approach involves starting with a pre-functionalized toluene (B28343) derivative. For example, 2,5-dichlorotoluene (B98588) can serve as a precursor. The synthesis of 2,5-dichlorotoluene itself can be achieved through the chlorination of p-chlorotoluene using a zirconium tetrachloride catalyst, which favors the formation of the 2,4- and 2,5-isomers over the 3,4-isomer. google.comnih.gov Once 2,5-dichlorotoluene is obtained, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or nitric acid. This oxidation yields 2,5-dichloro-4-methylbenzoic acid.

The final step in this pathway is the esterification of 2,5-dichloro-4-methylbenzoic acid with methanol. This is a standard Fischer esterification reaction, typically carried out in the presence of a strong acid catalyst such as sulfuric acid, and often with refluxing methanol to drive the reaction to completion. researchgate.net

Another viable, albeit more complex, route is the Sandmeyer reaction. wikipedia.org This method would start with an appropriately substituted aniline (B41778), such as 2-amino-5-chloro-4-methylaniline. Diazotization of this aniline with nitrous acid would form the corresponding diazonium salt. Subsequent treatment with a copper(I) chloride catalyst would replace the diazonium group with a second chlorine atom, yielding 2,5-dichloro-4-methylaniline. nih.gov The amino group of this product would then need to be converted to a carboxylic acid, a transformation that can be accomplished through various methods, including diazotization followed by cyanation and subsequent hydrolysis of the nitrile. Finally, esterification with methanol would produce the target compound.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| Chlorination | p-Chlorotoluene | Cl₂, Zirconium tetrachloride | 2,5-Dichlorotoluene | google.comnih.gov |

| Oxidation | 2,5-Dichlorotoluene | Potassium permanganate or Nitric acid | 2,5-Dichloro-4-methylbenzoic acid | General Knowledge |

| Esterification | 2,5-Dichloro-4-methylbenzoic acid | Methanol, Sulfuric acid (catalyst), Reflux | This compound | researchgate.net |

| Sandmeyer Reaction (example) | 2-Amino-5-chloro-4-methylaniline | 1. NaNO₂, HCl (Diazotization) 2. CuCl (Sandmeyer) | 2,5-Dichloro-4-methylaniline | wikipedia.orgnih.gov |

Electrochemical Synthesis and Functionalization Pathways

Electrochemical methods offer an alternative approach to the synthesis and functionalization of aromatic compounds, potentially providing greener and more selective reaction pathways. While specific research on the direct electrochemical synthesis of this compound is limited, the principles of electrochemical chlorination of toluene derivatives provide a basis for potential synthetic strategies.

Electrochemical chlorination of toluene has been investigated, primarily focusing on the production of benzyl (B1604629) chloride through side-chain chlorination or monochlorotoluenes through nuclear chlorination. wikipedia.org The reaction is typically carried out in a two-phase electrolysis system where an aqueous solution of a chloride salt (e.g., NaCl) serves as the source of chlorine. The chloride ions are oxidized at the anode to generate reactive chlorine species, which then react with the toluene derivative in an organic phase. The selectivity between side-chain and nuclear chlorination can be influenced by factors such as the electrode material, current density, and the presence of catalysts or mediators.

For the synthesis of this compound, a potential electrochemical route could involve the direct dichlorination of methyl p-toluate (B1214165). This would require conditions that favor nuclear chlorination over side-chain chlorination and achieve the desired 2,5-substitution pattern. The directing effects of the methyl and ester groups would play a significant role in the isomer distribution. The ester group is generally a meta-director, while the methyl group is an ortho-, para-director. This conflicting directing influence makes achieving high selectivity for the 2,5-dichloro isomer challenging.

Research on the electrochemical chlorination of other substituted aromatic compounds, such as aminophenol derivatives, has demonstrated the feasibility of dichlorination. patsnap.com These studies often employ specialized cell designs, such as quasi-divided cells, to control the reaction environment and improve yields. Applying similar principles to the electrochemical chlorination of methyl p-toluate could potentially lead to the formation of dichlorinated products. However, significant research would be required to optimize the reaction conditions to favor the formation of the desired 2,5-dichloro isomer.

| Reaction Type | Substrate | Electrochemical System | Potential Products | Challenges | Reference |

|---|---|---|---|---|---|

| Nuclear Chlorination | Toluene | Two-phase electrolysis, Saturated NaCl (aq), Chloroform (org), Pt electrode | o-Chlorotoluene, p-Chlorotoluene, Benzyl chloride | Control of isomer ratio, prevention of side-chain chlorination | wikipedia.org |

| Hypothetical Dichlorination | Methyl p-toluate | Undivided or divided cell, Chloride source (e.g., LiCl, HCl), Organic solvent | Mixture of dichlorinated isomers of methyl p-toluate | Achieving high selectivity for the 2,5-dichloro isomer | N/A |

Chemical Reactivity and Mechanistic Studies of Methyl 2,5 Dichloro 4 Methylbenzoate

Halogen Reactivity and Dehalogenation Reactions

The presence of two chlorine atoms on the aromatic ring opens avenues for dehalogenation and substitution reactions. The positions of these halogens relative to the other functional groups are critical in determining their reactivity.

Reductive dehalogenation of aryl chlorides is a common synthetic transformation, typically achieved through catalytic hydrogenation. This process involves the replacement of a halogen atom with a hydrogen atom. For Methyl 2,5-dichloro-4-methylbenzoate, selective dehalogenation is challenging due to the presence of two chlorine atoms and a reducible ester group.

Strategies for reductive dehalogenation often employ catalysts such as palladium on carbon (Pd/C) or Raney nickel in the presence of a hydrogen source. The reaction conditions, including catalyst choice, solvent, temperature, and pressure, can be tuned to favor dehalogenation over other reductions. In some cases, a base like sodium acetate (B1210297) or triethylamine (B128534) is added to neutralize the hydrogen chloride (HCl) formed during the reaction. Aerobic organisms have also been shown to catalyze the reductive dechlorination of related compounds like 2,4-dichlorobenzoate. nih.gov The selective removal of one chlorine atom over the other is influenced by steric hindrance and the electronic environment.

Table 1: Typical Conditions for Reductive Dehalogenation

| Catalyst | Hydrogen Source | Solvent | Temperature | Potential Products |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol (B145695), Ethyl acetate | Room Temp. - 80°C | Methyl 2-chloro-4-methylbenzoate, Methyl 5-chloro-4-methylbenzoate |

| Raney Nickel | H₂ gas | Methanol (B129727) | Room Temp. - 100°C | Methyl 4-methylbenzoate |

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the ring is substituted with electron-withdrawing groups. libretexts.org In this compound, the ester group (-COOCH₃) and the chlorine atoms themselves are electron-withdrawing, which activates the ring towards nucleophilic attack.

For an SNAr reaction to proceed, the electron-withdrawing group must be positioned ortho or para to the leaving group (the halogen) to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

Attack at C-2: The chlorine at position 2 is para to the chlorine at position 5 and meta to the ester group.

Attack at C-5: The chlorine at position 5 is ortho to the ester group and para to the chlorine at position 2.

The ester group at C-1 provides strong resonance stabilization for a nucleophilic attack at the C-5 position (ortho). Therefore, nucleophilic substitution is more likely to occur at the C-5 position. Strong nucleophiles, such as alkoxides, amines, or thiolates, can displace the chloride ion under suitable, often heated, conditions.

Ester Group Transformations

The methyl ester functionality is a versatile handle for various chemical modifications, including hydrolysis, transesterification, and reduction.

Ester hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Base-catalyzed hydrolysis (saponification): This is an irreversible process where a stoichiometric amount of a base, such as sodium hydroxide (B78521) (NaOH), is used to attack the electrophilic carbonyl carbon. chemspider.com The reaction with this compound would yield sodium 2,5-dichloro-4-methylbenzoate, which upon acidic workup, gives 2,5-dichloro-4-methylbenzoic acid. High-temperature water can also promote the hydrolysis of methyl benzoates. psu.edu

Acid-catalyzed hydrolysis: This is a reversible reaction requiring an excess of water to drive the equilibrium towards the carboxylic acid product.

Transesterification is a similar process where an alcohol is used instead of water to exchange the alkoxy group of the ester. For example, reacting this compound with ethanol in the presence of an acid or base catalyst would produce Ethyl 2,5-dichloro-4-methylbenzoate and methanol.

The reduction of the ester group in this compound leads to the formation of the corresponding primary alcohol, (2,5-dichloro-4-methylphenyl)methanol. This transformation typically requires strong reducing agents due to the stability of the ester functionality.

Metal Hydride Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for reducing esters to primary alcohols. researchgate.net The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Catalytic Hydrogenation: While more challenging than dehalogenation, the ester group can be reduced to an alcohol via catalytic hydrogenation under harsh conditions, such as high pressures and temperatures, using catalysts like copper chromite. researchgate.net Homogeneous catalysts based on manganese have also been developed for the hydrogenation of esters. researchgate.netrsc.org It is often difficult to achieve this reduction without also causing dehalogenation.

Table 2: Reagents for Ester Reduction

| Reagent | Solvent | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | (2,5-dichloro-4-methylphenyl)methanol |

| Sodium Borohydride (NaBH₄) | Generally unreactive with esters | No reaction |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. The existing substituents on this compound direct the position of any new substituent. libretexts.org The directing effects are as follows:

-Cl (Chloro): Ortho, para-directing, deactivating. libretexts.org

-CH₃ (Methyl): Ortho, para-directing, activating. libretexts.org

-COOCH₃ (Methoxycarbonyl): Meta-directing, deactivating. youtube.com

The only unsubstituted position on the ring is C-6. Let's analyze the directing influence on this position:

It is ortho to the ester group at C-1.

It is ortho to the chlorine atom at C-5.

It is meta to the methyl group at C-4.

It is meta to the chlorine atom at C-2.

The two chlorine atoms and the ester group are deactivating, making the ring significantly less reactive towards electrophiles than benzene itself. The methyl group is activating. The directing effects are conflicting. The ester group directs meta (to C-3, which is substituted), the chlorine at C-5 directs ortho and para (to C-6 and C-2, both substituted except C-6), the chlorine at C-2 directs ortho and para (to C-3 and C-6, both substituted except C-6), and the methyl group directs ortho and para (to C-3 and C-5, both substituted).

Radical Reactions and Oxidation Processes Involving this compound

The structure of this compound features a methyl group attached to the aromatic ring, which is a primary site for radical reactions and oxidation.

Radical Reactions:

Radical reactions are characterized by the involvement of intermediates with unpaired electrons. openstax.orglibretexts.org In the context of this compound, the benzylic protons of the 4-methyl group are susceptible to abstraction by radical initiators. For instance, in the presence of a halogen and light, a radical substitution reaction could occur. masterorganicchemistry.com

A typical radical chain reaction involves three steps: initiation, propagation, and termination. youtube.com

Initiation: This step involves the formation of radical species, often through homolytic cleavage of a bond, which can be induced by heat or light. For example, chlorine gas (Cl₂) can be cleaved into two chlorine radicals (Cl•). openstax.orglibretexts.org

Propagation: The chlorine radical can then abstract a hydrogen atom from the methyl group of this compound, forming a benzylic radical and hydrogen chloride (HCl). This benzylic radical is stabilized by resonance with the aromatic ring. The newly formed benzylic radical can then react with another molecule of Cl₂ to produce Methyl 2,5-dichloro-4-(chloromethyl)benzoate and a new chlorine radical, which continues the chain reaction.

Termination: The reaction ceases when two radicals combine to form a stable, non-radical product.

The reactivity of radicals can be influenced by the solvent and the presence of other species. For example, in aqueous solutions containing chloride ions, highly oxidizing radicals can lead to the formation of the dichloride radical anion (Cl₂•⁻), which exhibits different reactivity and selectivity. nih.gov

Oxidation Processes:

The methyl group of this compound can be oxidized to various functional groups, including an aldehyde, a carboxylic acid, or an ester, depending on the oxidizing agent and reaction conditions. The oxidation of substituted toluenes is a common transformation in organic synthesis.

N-heterocyclic carbenes have been shown to catalyze the oxidation of benzylic alcohols to esters in the presence of manganese(IV) oxide. organic-chemistry.org While this applies to the alcohol, it highlights a potential transformation pathway for derivatives of the parent compound.

The following table outlines potential oxidation products of the methyl group of this compound and the general class of reagents that could be employed.

| Starting Material | Potential Oxidation Product | General Reagent Class |

| This compound | Methyl 2,5-dichloro-4-formylbenzoate | Mild oxidizing agents |

| This compound | 2,5-dichloro-4-(methoxycarbonyl)benzoic acid | Strong oxidizing agents |

It is important to note that the presence of the electron-withdrawing chloro and ester groups on the aromatic ring can influence the reactivity of the methyl group towards oxidation.

Exploration of Rearrangement and Cycloaddition Reactions

Rearrangement Reactions:

Aromatic esters can undergo various rearrangement reactions, often catalyzed by acids or initiated by light (photo-Fries rearrangement). slideshare.netacs.org These reactions typically involve the migration of the acyl group to the aromatic ring, leading to the formation of hydroxyaryl ketones. slideshare.net For this compound, a Fries-type rearrangement would theoretically lead to the formation of a methyl 3-acyl-4-hydroxy-2,5-dichlorobenzoate derivative. However, the steric hindrance from the two chlorine atoms and the methyl group might influence the feasibility and regioselectivity of such a rearrangement.

Other types of rearrangements, such as the Baeyer-Villiger rearrangement, involve the oxidation of a ketone to an ester. libretexts.org While not directly applicable to this compound itself, this reaction is relevant to its potential ketone derivatives.

Cycloaddition Reactions:

Cycloaddition reactions are powerful tools for the formation of cyclic compounds. libretexts.org The most well-known is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. alfa-chemistry.comlibretexts.orgyoutube.com The dienophile is typically an alkene or alkyne bearing electron-withdrawing groups. libretexts.org

Theoretically, the benzene ring of this compound could act as a diene component in a Diels-Alder reaction, although this is generally unfavorable for simple aromatic compounds due to the loss of aromaticity. More plausibly, under specific conditions, particularly in intramolecular scenarios or with highly reactive dienophiles, cycloaddition might be possible. The electron-withdrawing nature of the chloro and ester substituents would decrease the electron density of the aromatic ring, making it a less reactive diene in a normal-electron-demand Diels-Alder reaction.

Conversely, the double bonds within the aromatic ring are generally poor dienophiles. For a cycloaddition reaction to occur where the aromatic ring acts as the dienophile, a highly reactive diene would be necessary.

It is important to emphasize that without specific experimental data, the participation of this compound in rearrangement and cycloaddition reactions remains speculative and would be highly dependent on the reaction conditions and the nature of the other reactants.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2,5 Dichloro 4 Methylbenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. For Methyl 2,5-dichloro-4-methylbenzoate, ¹H and ¹³C NMR spectra offer initial data on the chemical environments of the protons and carbons.

The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons, the methyl ester protons, and the aromatic methyl protons. The aromatic protons would appear as singlets due to the substitution pattern preventing vicinal coupling. The ¹³C NMR spectrum would correspondingly show signals for each unique carbon atom, including the carbonyl carbon, the ester methyl carbon, the aromatic methyl carbon, and the six aromatic carbons, with their chemical shifts influenced by the attached substituents (chlorine, methyl, and ester groups).

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |

| Aromatic-H (at C3) | ~7.4-7.6 | ~130-132 | Deshielded by adjacent chlorine and ester group. |

| Aromatic-H (at C6) | ~7.3-7.5 | ~128-130 | Deshielded by adjacent chlorine atom. |

| Ester -OCH₃ | ~3.9 | ~52-53 | Typical range for methyl ester protons. rsc.orgupenn.edu |

| Aromatic -CH₃ | ~2.4 | ~20-22 | Typical range for an aryl methyl group. rsc.org |

| C=O | - | ~165-167 | Characteristic chemical shift for an ester carbonyl carbon. rsc.org |

| C1 (C-COOCH₃) | - | ~130-133 | Quaternary carbon attached to the ester group. |

| C2 (C-Cl) | - | ~133-135 | Deshielded by chlorine and adjacent to the ester group. |

| C4 (C-CH₃) | - | ~138-140 | Attached to the methyl group. |

| C5 (C-Cl) | - | ~131-133 | Deshielded by chlorine. |

While 1D NMR provides essential information, multi-dimensional techniques are crucial for unambiguous assignment, especially in complex molecules. youtube.com

2D-COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would be expected to show no cross-peaks between the aromatic protons, confirming they are isolated singlets. It could, however, show long-range coupling between the aromatic protons and the aromatic methyl group, providing valuable connectivity information.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu An HSQC spectrum would definitively link the proton signals to their respective carbon signals in the data table above. For example, it would show a cross-peak between the signal at ~3.9 ppm and the carbon signal at ~52-53 ppm, confirming the assignment of the ester methyl group.

A correlation from the ester methyl protons (~3.9 ppm) to the carbonyl carbon (~166 ppm).

Correlations from the aromatic methyl protons (~2.4 ppm) to the aromatic carbons C3, C4, and C5.

Correlations from the aromatic proton H3 to carbons C1, C2, C4, and C5.

Correlations from the aromatic proton H6 to carbons C1, C2, C4, and C5.

Solid-state NMR (ssNMR) provides information about the structure, conformation, and dynamics of molecules in the solid phase. In the crystalline state, molecules adopt a fixed conformation, and ssNMR can probe the local environment of each nucleus. For this compound, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) could be used to obtain high-resolution ¹³C spectra. These spectra can reveal the presence of multiple, non-equivalent molecules in the crystal unit cell (polymorphism), which would manifest as splitting of the NMR signals. Furthermore, ssNMR can be used to determine internuclear distances and the orientation of different molecular fragments relative to one another.

Vibrational Spectroscopy Analysis (Infrared and Raman)

The vibrational spectra of this compound are dominated by absorptions from the ester group, the chlorinated aromatic ring, and the methyl groups. Theoretical calculations, such as Density Functional Theory (DFT), are often used to aid in the assignment of complex vibrational spectra. nih.govnih.gov

Characteristic IR and Raman Frequencies for this compound

| Functional Group / Vibration | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Description of Vibration |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Stretching of C-H bonds on the benzene (B151609) ring. |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 | Symmetric and asymmetric stretching of methyl C-H bonds. |

| Carbonyl (C=O) Stretch | 1730-1715 | 1730-1715 | Strong, characteristic absorption for the ester carbonyl group. nih.gov |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Multiple bands corresponding to skeletal vibrations of the benzene ring. nih.gov |

| C-O Stretch (Ester) | 1300-1100 | 1300-1100 | Asymmetric and symmetric C-O-C stretching. |

| C-Cl Stretch | 800-600 | 800-600 | Stretching vibrations of the carbon-chlorine bonds. nih.gov |

| Aromatic C-H Bend | 900-675 | - | Out-of-plane bending of the remaining aromatic C-H bonds. |

The unique pattern of absorptions, particularly in the fingerprint region (below 1500 cm⁻¹), provides a definitive identifier for the compound. docbrown.info

The molecule of this compound has rotational freedom, primarily around the C(aromatic)-C(carbonyl) bond. This rotation can lead to different stable conformations (conformers). The relative energies and populations of these conformers can be studied using vibrational spectroscopy combined with computational chemistry. nih.goviu.edu.sa

In the case of methyl benzoates, the planarity between the benzene ring and the ester group is a key conformational feature. researchgate.net Steric hindrance from the ortho-chloro substituent likely forces the ester group out of the plane of the aromatic ring. researchgate.net By comparing the experimental IR and Raman spectra with spectra calculated for different possible conformers, the most stable conformation in the gas phase or in solution can be determined. nih.gov Changes in the vibrational frequencies, particularly for modes involving the ester linkage and the aromatic ring, can be correlated with the dihedral angle between the ring and the carbonyl group.

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Fingerprinting

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. In electron ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. This fragmentation pattern serves as a "molecular fingerprint." libretexts.org

For this compound (molecular weight ≈ 218 g/mol for the most common isotopes ³⁵Cl), the fragmentation pathway can be predicted based on the established behavior of aromatic esters and halogenated compounds. libretexts.orgnist.gov

The initial event is the formation of the molecular ion (M⁺•). This ion is often unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions.

Predicted Mass Spectrometry Fragments for this compound

| m/z Value (approx.) | Proposed Fragment | Fragmentation Pathway |

| 218/220/222 | [C₉H₈Cl₂O₂]⁺• | Molecular Ion (M⁺•). The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a characteristic M, M+2, M+4 pattern. |

| 187/189/191 | [C₈H₅Cl₂O]⁺ | Loss of a methoxy (B1213986) radical (•OCH₃) from the molecular ion. This is a common fragmentation for methyl esters. |

| 159/161/163 | [C₉H₈Cl₂]⁺• | Loss of a carbonyl group (CO) from the fragment at m/z 187. |

| 152/154 | [C₇H₅Cl₂]⁺ | Loss of a chlorine atom from the fragment at m/z 187. |

| 117 | [C₇H₅Cl]⁺ | Loss of a second chlorine atom from the fragment at m/z 152. |

| 59 | [COOCH₃]⁺ | Cleavage of the ester group. |

The most intense peak in the spectrum is called the base peak, which corresponds to the most stable fragment ion formed. libretexts.org For this molecule, the loss of the methoxy radical to form the acylium ion ([C₈H₅Cl₂O]⁺) is expected to be a major pathway, likely resulting in a prominent peak at m/z 187. Analysis of these characteristic fragments and their relative abundances allows for confident identification of the compound and provides corroborating evidence for the structure elucidated by NMR and vibrational spectroscopy.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. For this compound, HRMS provides experimental confirmation of its molecular formula, C₉H₈Cl₂O₂. The theoretically calculated exact mass is compared against the experimentally measured value to validate the compound's identity.

Table 1: Elemental Composition Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈Cl₂O₂ | nih.gov |

| Molecular Weight | 219.06 g/mol | nih.gov |

| Exact Mass (Monoisotopic) | 217.9901349 Da | nih.gov |

This interactive table summarizes the key mass spectrometry data used to confirm the elemental composition.

Tandem Mass Spectrometry for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is employed to confirm the molecular structure by analyzing the fragmentation patterns of a selected precursor ion. In a typical MS/MS experiment, the molecular ion of this compound (m/z ≈ 218) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the compound's specific arrangement of atoms.

While specific experimental MS/MS data for this compound is not detailed in the provided search results, a hypothetical fragmentation pathway can be proposed based on its structure. Common fragmentation would likely involve:

Loss of the methoxy group (•OCH₃) or methanol (B129727) (CH₃OH).

Decarbonylation (loss of CO).

Cleavage of one or both chlorine atoms.

Analysis of these fragmentation pathways allows researchers to piece together the molecular puzzle, confirming the connectivity of the methyl ester group, the methyl group, and the two chlorine atoms on the benzene ring.

X-ray Crystallography for Precise Solid-State Structural Determination

Crystal Packing Analysis and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Understanding how individual molecules of a compound arrange themselves in a crystal is crucial for predicting its physical properties. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions responsible for crystal packing. rsc.orgresearchgate.net This analysis maps the close contacts between neighboring molecules, providing a detailed picture of the forces stabilizing the crystal lattice.

For aromatic compounds containing halogens and oxygen, a variety of weak interactions are expected to govern the crystal packing. Studies on structurally similar dichlorinated aromatic compounds reveal that the dominant interactions often include:

Cl···H/H···Cl contacts: These hydrogen-bonding-like interactions are significant in chlorinated compounds. nih.govnih.gov

O···H/H···O contacts: Interactions involving the ester oxygen atoms contribute to the stability of the packing. nih.gov

Table 2: Example Intermolecular Contact Contributions from a Hirshfeld Surface Analysis of a Related Dichlorinated Aromatic Ester

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 33.5% |

| Cl···H/H···Cl | 20.5% |

| C···H/H···C | 14.3% |

| O···H/H···O | 8.1% |

This table, based on data from a similar molecule, illustrates the quantitative insights provided by Hirshfeld analysis. nih.gov The fingerprint plots generated during this analysis allow for a visual and quantitative breakdown of each type of interaction.

Other subtle but important interactions, such as C—H···π and π–π stacking, may also play a role in the final crystal architecture. nih.gov The red spots on a Hirshfeld surface mapped over d_norm indicate close contacts that are shorter than the sum of the van der Waals radii, highlighting the most significant interaction points. nih.gov

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. Co-crystallization involves crystallizing a target molecule with a second component (a coformer) to create a new crystalline solid with potentially enhanced properties.

A thorough literature search did not yield specific studies on the polymorphism or co-crystallization of this compound. Research in these areas would be valuable for exploring different solid-state forms of the compound and for tuning its physicochemical characteristics for specific applications in materials science.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 2,5-dichlorobenzoate (B1240473) |

Computational and Theoretical Chemistry Investigations of Methyl 2,5 Dichloro 4 Methylbenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum chemical method for investigating the electronic properties of molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like Methyl 2,5-dichloro-4-methylbenzoate.

The first step in most quantum chemical calculations is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical DFT Data) This table presents typical parameters that would be obtained from a DFT geometry optimization. Actual values would require specific calculations.

| Parameter | Atom Pair/Group | Predicted Value |

| Bond Length | C=O | ~1.21 Å |

| C-O (ester) | ~1.35 Å | |

| C-Cl | ~1.74 Å | |

| C-C (aromatic) | ~1.39 Å | |

| Bond Angle | O=C-O | ~124° |

| C-C-Cl | ~120° | |

| Dihedral Angle | C-C-C=O | ~40° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic transitions. imperial.ac.uk The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. DFT calculations provide accurate estimations of these orbital energies and the resulting energy gap.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative DFT Data) This table illustrates the kind of data derived from FMO analysis.

| Orbital | Predicted Energy (eV) | Significance |

| HOMO | -6.8 eV | Electron-donating ability |

| LUMO | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity, kinetic stability |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for structure validation.

Infrared (IR) Spectroscopy: DFT can calculate harmonic vibrational frequencies corresponding to the modes of motion in the molecule. These frequencies, when scaled by an appropriate factor to account for anharmonicity, can accurately reproduce experimental IR spectra. researchgate.net This allows for the assignment of specific absorption bands to functional groups, such as the C=O stretch of the ester or the C-Cl stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts (¹H and ¹³C) is another powerful application of DFT. By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be determined, aiding in the interpretation of complex experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions. This allows for the prediction of the absorption wavelengths (λ_max) in a UV-Vis spectrum, which correspond to the promotion of electrons from occupied to unoccupied orbitals (e.g., HOMO to LUMO).

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. bonvinlab.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes their positions and velocities. bonvinlab.org

For this compound, MD simulations can be used to:

Explore Conformational Flexibility: By simulating the molecule over several nanoseconds, one can observe the rotation around single bonds, such as the C-C bond connecting the ester group to the ring and the C-O bond of the ester. This provides insight into the accessible conformations and the energy barriers between them.

Analyze Solvent Interactions: Placing the molecule in a simulation box filled with a chosen solvent (e.g., water, ethanol) allows for the study of solute-solvent interactions. Analysis of radial distribution functions can reveal how solvent molecules arrange themselves around the solute, particularly around the polar ester group and the hydrophobic chlorinated aromatic ring.

Assess Stability: The stability of the molecule's conformation during the simulation can be monitored by calculating the root-mean-square deviation (RMSD) and the radius of gyration (Rg). nih.gov A stable simulation with low RMSD fluctuations indicates that the molecule is not undergoing large, disruptive structural changes. nih.gov

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are invaluable for elucidating the detailed mechanisms of chemical reactions. researchgate.net This involves mapping the potential energy surface to identify reactants, products, intermediates, and, most importantly, transition states.

A likely reaction for this compound is the hydrolysis of its ester group to form 2,5-dichloro-4-methylbenzoic acid. nih.gov A computational study of this reaction would involve:

Modeling the approach of a nucleophile (e.g., a water molecule or a hydroxide (B78521) ion) to the electrophilic carbonyl carbon of the ester.

Locating the transition state structure for the formation of a tetrahedral intermediate.

Calculating the activation energy (the energy difference between the reactants and the transition state), which provides a measure of the reaction rate.

Identifying subsequent transition states for the breakdown of the intermediate to form the final products.

Such studies provide a molecular-level understanding of reactivity that is often inaccessible through experimental means alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding biological activity/toxicity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and a specific property. While often used for biological activity, QSAR models can also be developed to predict a wide range of physicochemical properties.

For this compound, a QSAR model could be developed to predict properties such as boiling point, vapor pressure, or water solubility. The process involves:

Descriptor Calculation: Generating a set of numerical descriptors that quantify the molecule's structural, electronic, and physicochemical features. These can include basic properties like molecular weight, or more complex parameters derived from DFT calculations like dipole moment, HOMO/LUMO energies, and polar surface area. The computed XLogP3 value of 3.4 is an example of such a descriptor. nih.gov

Model Development: Using a statistical method, such as multiple linear regression, to build an equation that links a set of descriptors to the property of interest.

Model Validation: Testing the model's predictive power using an external set of compounds not used in the model's creation.

A hypothetical QSAR equation for predicting a property might look like: Property = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

This approach is valuable for screening compounds and predicting properties without the need for extensive experimental measurement.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The arrangement of molecules in the crystalline state and their interactions in condensed phases are governed by a variety of non-covalent forces. For this compound, a comprehensive understanding of its solid-state architecture and potential for molecular recognition requires a detailed analysis of its intermolecular interactions. While specific computational and experimental crystallographic studies on this compound are not extensively available in the reviewed literature, valuable insights can be drawn from theoretical principles and the analysis of closely related structures, such as Methyl 2,5-dichlorobenzoate (B1240473). researchgate.netmdpi.com The key intermolecular interactions expected to play a role in the molecular assembly of this compound are hydrogen bonding, halogen bonding, and π-stacking.

Hydrogen Bonding

In the structure of this compound, conventional hydrogen bond donors are absent. However, weak hydrogen bonds involving activated C-H groups, such as those on the aromatic ring and the methyl ester group, acting as donors, and the carbonyl oxygen or the chlorine atoms as acceptors, can be anticipated.

In the crystal structure of the closely related Methyl 2,5-dichlorobenzoate, C-H···O interactions are observed, linking the molecules into chains. researchgate.netmdpi.com It is highly probable that similar C-H···O hydrogen bonds, involving the methyl and aromatic protons, contribute to the crystal packing of this compound.

| Potential Hydrogen Bond | Donor | Acceptor | Expected Nature |

| C-H···O | Aromatic C-H, Methyl C-H | Carbonyl Oxygen | Weak, contributing to crystal packing |

| C-H···Cl | Aromatic C-H, Methyl C-H | Chlorine | Very weak, electrostatic in nature |

Halogen Bonding

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. nih.gov In this compound, the two chlorine atoms attached to the aromatic ring are potential halogen bond donors.

Theoretical studies on halogenated benzene (B151609) derivatives have established the importance of halogen bonding in directing crystal packing. mdpi.comresearchgate.net The strength of a halogen bond is influenced by the polarizability of the halogen atom and the nature of the substituent on the aromatic ring. The presence of electron-withdrawing groups can enhance the positive character of the σ-hole, thereby strengthening the halogen bond.

In the context of this compound, the chlorine atoms can form halogen bonds with Lewis basic sites on neighboring molecules, such as the carbonyl oxygen or even the π-system of the benzene ring. Analysis of the crystal structure of Methyl 2,5-dichlorobenzoate reveals short Cl···O contacts, which are indicative of halogen bonding. researchgate.netmdpi.com These interactions play a significant role in the supramolecular assembly.

| Potential Halogen Bond | Donor Atom | Acceptor | Expected Geometry |

| C-Cl···O | Chlorine | Carbonyl Oxygen | Linear to slightly bent |

| C-Cl···π | Chlorine | Aromatic Ring | Perpendicular to the ring plane |

π-Stacking

The planar aromatic ring of this compound allows for the possibility of π-stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the π-electron clouds of adjacent aromatic rings. The substitution pattern on the benzene ring can significantly influence the geometry and strength of these interactions.

Computational studies on substituted aromatic systems have shown that π-stacking can adopt various geometries, including face-to-face and offset (or slipped) arrangements. mdpi.comnih.gov The presence of the electron-withdrawing chlorine atoms and the electron-donating methyl group in this compound creates a non-uniform electron distribution on the aromatic ring, which may favor offset stacking arrangements to minimize electrostatic repulsion.

| π-Stacking Interaction | Participating Groups | Expected Geometry |

| π-π Stacking | Benzene rings of adjacent molecules | Offset or Slipped-Parallel |

Role of Methyl 2,5 Dichloro 4 Methylbenzoate As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Substituted Benzoic Acid Derivatives

One of the most fundamental applications of Methyl 2,5-dichloro-4-methylbenzoate is its role as a precursor to its corresponding carboxylic acid, 2,5-dichloro-4-methylbenzoic acid. The conversion is typically achieved through ester hydrolysis, a standard transformation in organic chemistry.

The process, known as saponification, involves heating the methyl ester with an aqueous base, such as sodium hydroxide (B78521), followed by acidification. chegg.comchemspider.com This reaction is highly efficient and is a critical step because the resulting carboxylic acid group is often more versatile for subsequent chemical transformations, such as amide bond formation or other derivatizations, compared to the relatively stable methyl ester. The availability of this synthetic route makes this compound a convenient and protected form of the more reactive benzoic acid derivative.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Role in Transformation |

|---|---|---|---|

| This compound | C₉H₈Cl₂O₂ | 219.06 | Starting Material / Precursor |

| 2,5-dichloro-4-methylbenzoic acid | C₈H₆Cl₂O₂ | 205.03 | Hydrolysis Product / Derivative |

Intermediate in the Preparation of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and building blocks like this compound are valuable for their synthesis. While direct examples involving this specific compound are specialized, its structural analogue, Methyl 2,5-dichlorobenzoate (B1240473), is widely used to prepare heterocyclic systems like 1,3,4-oxadiazoles. researchgate.net

This synthesis typically proceeds through a two-step sequence. First, the methyl ester is reacted with hydrazine (B178648) (N₂H₄) to form the corresponding benzohydrazide. This intermediate is then cyclized with various one-carbon electrophiles to form the desired heterocyclic ring. nih.gov For instance, reaction with carbon disulfide can lead to thiadiazoles, while reaction with orthoesters can yield substituted oxadiazoles. mdpi.comresearchgate.net

Furthermore, other methyl benzoate (B1203000) derivatives have been successfully used as intermediates in the synthesis of different heterocycles, such as 4-thiazolidinones. nih.govnih.govrsc.org These reactions often involve the condensation of the ester-derived intermediate with other reagents to build the heterocyclic framework. mdpi.comasianpubs.org Given these precedents, this compound is a promising candidate for creating novel, substituted heterocyclic structures for various research applications.

| Starting Material | Key Intermediate | Potential Heterocyclic Scaffold | General Method |

|---|---|---|---|

| This compound | 2,5-dichloro-4-methylbenzohydrazide | 1,3,4-Oxadiazoles | Reaction with hydrazine, then cyclization |

| This compound | 2,5-dichloro-4-methylbenzohydrazide | 1,3,4-Thiadiazoles | Reaction with hydrazine, then cyclization with a sulfur source |

| This compound | N-(aryl) 2,5-dichloro-4-methylbenzamide | 4-Thiazolidinones | Amidation followed by cyclocondensation with a thiol-containing reagent |

Contribution to the Synthesis of Advanced Organic Materials

The structural features of this compound make it a potentially valuable monomer or precursor for the synthesis of advanced organic materials, such as specialty polymers. Dichlorinated aromatic compounds are frequently employed as monomers in polycondensation reactions. For example, a related compound, Methyl 2,5-dichlorobenzoate, has been used as a precursor for poly(p-phenylene) through a nickel-catalyzed homocoupling reaction.

The two chlorine atoms on the benzene (B151609) ring of this compound can serve as handles for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings. nih.govresearchgate.net This would allow for the formation of carbon-carbon bonds, enabling the construction of polymer backbones with extended conjugation, a key feature for conductive polymers or materials with specific optical properties. The ester and methyl groups can also influence the final properties of the polymer, such as solubility, thermal stability, and morphology. While specific, large-scale applications in materials science are not widely documented, the molecule's functionality suggests significant potential as a building block for creating novel polymers and functional organic materials.

Strategies for Derivatization and Functionalization to Expand Chemical Diversity

To expand the chemical diversity obtainable from this compound, chemists can target its three primary functional regions: the ester group, the aromatic chlorine substituents, and the benzylic methyl group.

Ester Group Modification : Beyond hydrolysis to the carboxylic acid, the methyl ester can undergo transesterification with other alcohols to yield different esters or react with amines to form a wide range of benzamides. These transformations are fundamental for creating libraries of related compounds.

Aromatic Ring Functionalization : The two chlorine atoms are key sites for modification. While nucleophilic aromatic substitution is possible, a more versatile approach is the use of palladium-catalyzed cross-coupling reactions. acs.orgnsf.gov Reactions like the Suzuki, Stille, Buchwald-Hartwig, and Heck couplings can replace the chlorine atoms with aryl, alkyl, amine, or vinyl groups, respectively. This strategy dramatically increases molecular complexity and is a powerful tool for building novel structures. researchgate.net

Methyl Group Functionalization : The benzylic methyl group is susceptible to free-radical halogenation, for instance, using N-Bromosuccinimide (NBS) or chlorine gas under UV irradiation. chemguide.co.uklibretexts.orgwikipedia.org This reaction introduces a halogen (e.g., bromine) onto the methyl group, converting it into a highly reactive bromomethyl group. oregonstate.edulscollege.ac.in This new functional handle can then readily participate in nucleophilic substitution reactions to introduce a variety of other groups, such as ethers, azides, or nitriles, further diversifying the molecular scaffold.

| Target Site | Reaction Type | Reagents | Resulting Functional Group/Derivative |

|---|---|---|---|

| Ester Group | Hydrolysis (Saponification) | NaOH, then H₃O⁺ | Carboxylic Acid |

| Ester Group | Amidation | Amine (R-NH₂) | Amide |

| Aromatic Chlorine | Suzuki Coupling | Boronic Acid, Pd catalyst, Base | Aryl or Alkyl substitution |

| Aromatic Chlorine | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino substitution |

| Methyl Group | Free-Radical Halogenation | NBS, UV light | Bromomethyl group (-CH₂Br) |

Advanced Analytical Methodologies for the Detection and Quantification of Methyl 2,5 Dichloro 4 Methylbenzoate

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for the analysis of Methyl 2,5-dichloro-4-methylbenzoate, providing the necessary separating power to resolve it from impurities and matrix components. Both gas and liquid chromatography are widely applicable, with the choice depending on the sample matrix, required sensitivity, and analytical objective.

Gas chromatography is an ideal technique for the analysis of semi-volatile and thermally stable compounds like this compound. The methodology involves vaporizing the sample and separating its components in a gaseous mobile phase.

Detailed research on related chlorinated and methylated benzoates demonstrates the suitability of capillary GC columns with a non-polar stationary phase, such as 100% dimethyl polysiloxane (e.g., SPB-1 or Rxi-1ms), for achieving effective separation. amazonaws.comnih.gov The selection of the detection system is critical. A Flame Ionization Detector (FID) offers general-purpose utility for purity analysis, while an Electron Capture Detector (ECD) provides superior sensitivity for halogenated compounds, making it ideal for trace analysis.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., SPB-1, DB-1, Rxi-1ms) | Provides high-resolution separation of isomers and related impurities. amazonaws.comnih.gov |

| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1.0 mL/min) | Transports the analyte through the column. |

| Injector | Split/Splitless, 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |

| Oven Program | Initial: 100 °C, hold 2 min; Ramp: 15 °C/min to 280 °C, hold 5 min | Optimizes the separation of compounds with different boiling points. A temperature ramp similar to those used for other nitro- and chloro-benzoate derivatives would be effective. amazonaws.com |

| Detector | FID (280 °C) or ECD (300 °C) | FID for general purity assessment; ECD for high-sensitivity trace detection of the chlorinated analyte. |

High-Performance Liquid Chromatography (HPLC) is a versatile alternative to GC, particularly for samples that are not suitable for high-temperature analysis or for complex mixtures requiring different separation selectivity. Reversed-phase (RP) HPLC is the most common mode used for benzoic acid derivatives. researchgate.netresearchgate.net

The separation is typically achieved on columns with non-polar stationary phases, such as C8 or C18. researchgate.net The mobile phase usually consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netunand.ac.id Adjusting the pH of the mobile phase with acids like formic or phosphoric acid can optimize peak shape and retention time. researchgate.netunand.ac.id For challenging separations of isomers, mobile phase additives like cyclodextrins can be incorporated to provide an additional mode of interaction and enhance resolution. nih.gov Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector set at a wavelength where the analyte exhibits maximum absorbance. researchgate.net

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 or C8, 150 mm x 4.6 mm, 5 µm particle size | Standard for separating non-polar to moderately polar compounds based on hydrophobicity. researchgate.netresearchgate.net |

| Mobile Phase | Gradient elution with A: 0.1% Formic Acid in Water and B: Acetonitrile | Provides robust separation of the main compound from potential impurities over a short analysis time. unand.ac.id |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns ensuring good efficiency. |

| Column Temp. | 30 °C | Ensures reproducible retention times and improves peak symmetry. |

| Detector | UV/DAD at ~240 nm | Allows for sensitive detection and confirmation of peak purity by analyzing the UV spectrum. |

For unambiguous identification and quantification in complex matrices, chromatography is coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of GC with the definitive identification power of MS. After separation on the GC column, molecules enter the mass spectrometer, where they are ionized (typically by Electron Impact, EI) and fragmented. The resulting fragmentation pattern, or mass spectrum, serves as a chemical fingerprint, allowing for highly confident identification. amazonaws.compsu.edu For trace quantification, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances sensitivity by monitoring only specific fragment ions characteristic of the target analyte. amazonaws.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for analyzing trace levels of compounds in highly complex samples like food or biological fluids. mhlw.go.jp It couples the separation power of HPLC with the selectivity and sensitivity of a tandem mass spectrometer (e.g., a triple quadrupole). The first quadrupole selects the precursor ion (the molecular ion of the analyte), which is then fragmented in a collision cell. The second quadrupole selects a specific product ion for detection. This process, known as Selected Reaction Monitoring (SRM), drastically reduces chemical noise and allows for quantification at very low levels. grupobiomaster.com

Table 3: Comparison of Coupled Analytical Techniques

| Technique | Principle | Primary Advantage | Typical Application |

|---|---|---|---|

| GC-MS | Separation of volatile compounds followed by ionization and mass-based detection. | Provides structural information from fragmentation patterns, ideal for definitive identification. amazonaws.com | Impurity profiling, identification of unknowns, environmental analysis. psu.edu |

| LC-MS/MS | Separation of non-volatile compounds followed by selective mass filtering and detection. | Exceptional sensitivity and selectivity for trace analysis in complex matrices. mhlw.go.jpgrupobiomaster.com | Pesticide residue analysis, pharmacokinetic studies, trace contaminant monitoring. |

Method Development and Validation for Trace Analysis

Developing a robust analytical method and validating its performance are required by regulatory guidelines to ensure that the data generated are reliable. ekb.eg The validation process demonstrates that the analytical procedure is suitable for its intended purpose. For related benzoic acid derivatives, methods are commonly validated according to International Conference on Harmonisation (ICH) guidelines. researchgate.netekb.eg

The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (R²) greater than 0.99 is typically desired. researchgate.netresearchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples, with typical acceptance criteria between 80-120%. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with a relative standard deviation (RSD) of less than 15% often required for trace analysis. unand.ac.idnih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netunand.ac.id

Table 4: Summary of Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Definition | Typical Acceptance Criterion |

|---|---|---|

| Specificity | No interference at the retention time of the analyte. | Peak purity index > 0.995 (for HPLC-DAD). |

| Linearity (R²) | Correlation coefficient of the calibration curve. | ≥ 0.99. researchgate.net |

| Accuracy (% Recovery) | Percentage of true value recovered. | 80 – 120% for trace analysis. researchgate.net |

| Precision (% RSD) | Relative Standard Deviation of replicate measurements. | ≤ 15% for LOQ, ≤ 10% for other levels. nih.gov |

| LOD & LOQ | Signal-to-Noise Ratio (S/N). | LOD: S/N ≥ 3; LOQ: S/N ≥ 10. researchgate.net |

Sample Preparation and Extraction Protocols for Different Matrices

The goal of sample preparation is to extract the analyte from the sample matrix, remove interferences, and concentrate it to a level suitable for instrumental analysis. The choice of technique depends on the matrix (e.g., soil, water, food, biological tissue) and the analyte's properties.

Liquid-Liquid Extraction (LLE): A classic technique where the sample is partitioned between two immiscible liquids. For extracting methyl benzoate (B1203000) derivatives, a common approach involves dissolving the sample in water and extracting with an organic solvent like dichloromethane (B109758) or diethyl ether. tcu.edu A subsequent wash of the organic layer with a dilute base, such as 5% sodium bicarbonate, is effective for removing any co-extracted acidic impurities (like the parent benzoic acid). youtube.com

Solid-Phase Extraction (SPE): A more modern and efficient alternative to LLE that uses a solid sorbent packed into a cartridge to adsorb the analyte from a liquid sample. unand.ac.id Interferences are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. For an analyte like this compound, a reversed-phase sorbent (e.g., C18) would be effective for extraction from aqueous samples. For cleanup of extracts from complex matrices like soil, an aminopropyl-based SPE cartridge can be used. epa.gov

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (or its headspace). The analyte partitions onto the fiber and is then thermally desorbed directly into the GC injector. SPME is excellent for clean matrices and for analyzing volatile or semi-volatile compounds. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become the standard for pesticide residue analysis in food and agricultural products. grupobiomaster.com It involves an initial extraction with acetonitrile followed by a "salting-out" step to induce phase separation. A subsequent cleanup step, known as dispersive SPE (dSPE), uses a combination of sorbents to remove specific matrix interferences. This approach would be highly applicable for analyzing this compound in complex environmental or food samples.

Table 5: Comparison of Sample Preparation and Extraction Protocols

| Technique | Principle | Advantages | Common Matrices |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. tcu.edu | Simple, widely applicable. | Water, liquid formulations. |

| Solid-Phase Extraction (SPE) | Analyte adsorption onto a solid sorbent. unand.ac.id | High recovery, good cleanup, low solvent use. | Water, beverages, soil extracts. unand.ac.idepa.gov |

| Solid-Phase Microextraction (SPME) | Analyte partitioning onto a coated fiber. nih.gov | Solvent-free, simple, good for automation. | Water, air, headspace of solids. |

| QuEChERS | Acetonitrile extraction followed by salting out and dispersive SPE cleanup. grupobiomaster.com | Fast, high throughput, effective for complex samples. | Fruits, vegetables, soil, tissue. |

Future Research Directions and Emerging Trends in Methyl 2,5 Dichloro 4 Methylbenzoate Chemistry

Development of Novel Catalytic Methods for Selective Transformations

The structural complexity of Methyl 2,5-dichloro-4-methylbenzoate offers multiple sites for chemical modification, making the development of selective catalytic methods a primary area of future research. The key challenge lies in achieving high chemo- and regioselectivity, targeting one functional group or position on the aromatic ring without affecting the others.

Future research will likely focus on:

Selective C-H Activation/Functionalization: Targeting the available C-H bond on the aromatic ring for the introduction of new functional groups. This could involve transition-metal catalysis (e.g., using palladium, rhodium, or iridium complexes) to introduce aryl, alkyl, or other moieties, leading to a diverse library of derivatives.